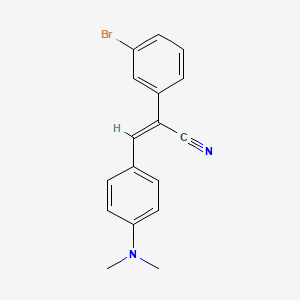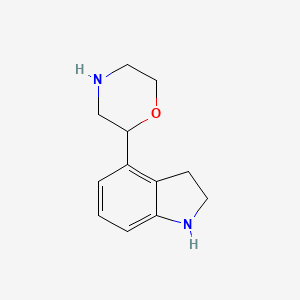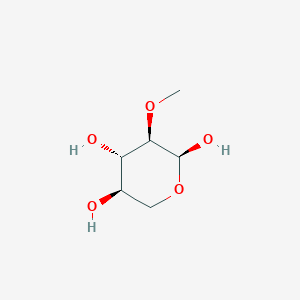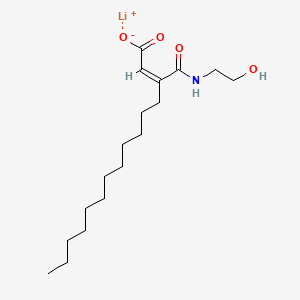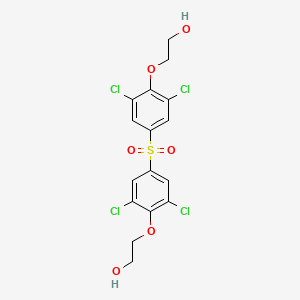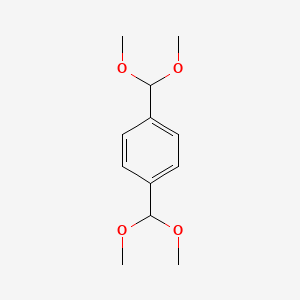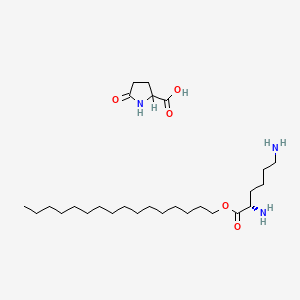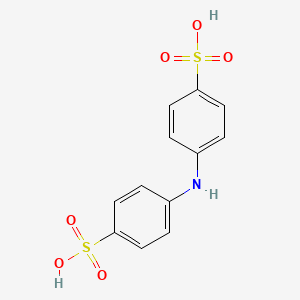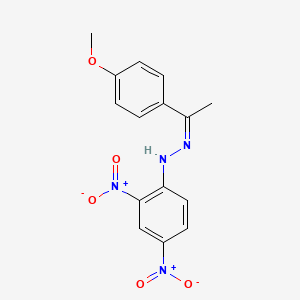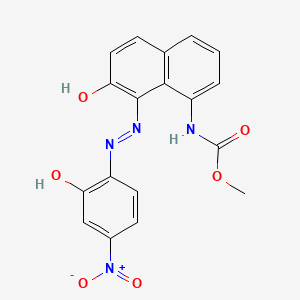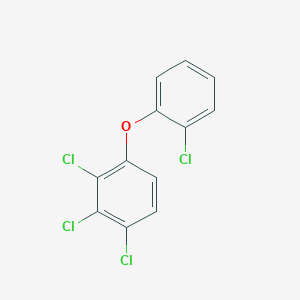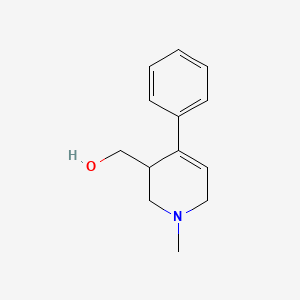
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is an organic compound that belongs to the class of tetrahydropyridines. It is of significant interest due to its role as a precursor to neurotoxic compounds used in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson’s disease .
Vorbereitungsmethoden
The synthesis of 1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol typically involves the reduction of 1-methyl-4-phenylpyridinium salts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic compound.
Reduction: Further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is extensively used in scientific research, particularly in the field of neurobiology. It serves as a precursor to neurotoxic compounds that are used to create animal models of Parkinson’s disease. These models help researchers study the pathophysiology of the disease and test potential therapeutic agents . Additionally, it is used in the study of mitochondrial dysfunction and oxidative stress, which are key factors in various neurodegenerative diseases .
Wirkmechanismus
The compound exerts its effects primarily through its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by the enzyme monoamine oxidase B to form 1-methyl-4-phenylpyridinium. This metabolite interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease, where dopaminergic neurons are selectively targeted .
Vergleich Mit ähnlichen Verbindungen
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is unique due to its specific neurotoxic properties and its role in neurodegenerative disease research. Similar compounds include:
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite formed from this compound.
6-Hydroxydopamine: Another neurotoxin used in Parkinson’s disease research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications in research .
Eigenschaften
CAS-Nummer |
86219-77-4 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl)methanol |
InChI |
InChI=1S/C13H17NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-7,12,15H,8-10H2,1H3 |
InChI-Schlüssel |
XEKJYZSYCTXLJX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC=C(C(C1)CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


